REACTION_SMILES
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[BH3:16].[CH2:1]1[O:2][C:3]([CH2:4][CH2:5][CH2:6][C:7](=[CH2:8])[CH3:9])([CH3:10])[O:11][CH2:12]1.[CH3:13][S:14][CH3:15].[CH3:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26].[CH3:28][CH2:29][OH:30].[Na+:18].[OH-:17].[OH2:27].[OH:19][OH:20]>>[CH2:1]1[O:2][C:3]([CH2:4][CH2:5][CH2:6][CH:7]([CH2:8][OH:17])[CH3:9])([CH3:10])[O:11][CH2:12]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
B
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C)CCCC1(C)OCCO1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CCO
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)CCCC1(C)OCCO1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |